6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various substituents such as ethyl, methoxyphenyl, and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furochromene moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the conversion of carbonyl groups to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for drug discovery.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. The specific pathways and targets depend on its biological activity, which may include inhibition of enzymes or interaction with cellular receptors. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-7-methoxy-3-(4-methoxyphenyl)-chromen-4-one
- 6-ethyl-7-methoxy-2-methyl-3-phenyl-chromen-4-one
- 4H-1-benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-
Uniqueness
6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of the furochromene core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O4/c1-5-16-12(2)17-10-18-19(14-6-8-15(24-4)9-7-14)11-25-20(18)13(3)21(17)26-22(16)23/h6-11H,5H2,1-4H3 |
InChI Key |
NZHOVMLEEDKNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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